molecular formula C8H8N2O3 B7860040 Methyl 4-nitrobenzimidate CAS No. 52708-02-8

Methyl 4-nitrobenzimidate

Cat. No.: B7860040
CAS No.: 52708-02-8
M. Wt: 180.16 g/mol
InChI Key: RBAWZIFNYPAVNC-UHFFFAOYSA-N
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Description

Methyl 4-nitrobenzimidate is an organic compound characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a methoxy group through an imidate linkage. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-nitrobenzimidate can be synthesized through the cyanoimidation of 4-nitrobenzaldehyde. The process involves the reaction of 4-nitrobenzaldehyde with hydrogen cyanide and a base such as sodium tert-butoxide in methanol. The reaction mixture is then treated with N-bromosuccinimide and stirred at elevated temperatures to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-nitrobenzimidate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The imidate linkage can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: Methyl 4-aminobenzimidate.

    Substitution: Various substituted benzimidates depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-nitrobenzimidate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.

    Medicine: Explored for its potential antimicrobial and anticancer properties, leveraging the reactivity of the nitro group.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-nitrobenzimidate involves its ability to undergo various chemical transformations. The nitro group can be reduced to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The imidate linkage allows for hydrolysis, releasing active compounds that can further interact with molecular targets.

Comparison with Similar Compounds

  • Methyl 4-nitrobenzoate
  • Methyl 3-nitrobenzoate
  • Ethyl 4-nitrobenzoate

Comparison: Methyl 4-nitrobenzimidate is unique due to its imidate linkage, which provides distinct reactivity compared to similar compounds like methyl 4-nitrobenzoate. The presence of the imidate group allows for hydrolysis and other specific reactions that are not possible with simple esters or nitrobenzenes.

Properties

IUPAC Name

methyl 4-nitrobenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-13-8(9)6-2-4-7(5-3-6)10(11)12/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAWZIFNYPAVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401966
Record name methyl 4-nitrobenzimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52708-02-8
Record name methyl 4-nitrobenzimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part A: 4-Nitrobenzonitrile (5.4 g, 36.5 mmol) was dissolved in 200 mL of anhydrous methyl acetate and 20 mL of MeOH. The whole mixture was cooled to 0° C. and bubbled with dry HCL gas for 1 hour. The resulting mixture was placed at 5° C. for 12 hours, the solvent was removed to obtain 5.8 g of methyl 4-nitrobenzimidate as its HCl salt.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-nitrobenzimidate
Reactant of Route 2
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Methyl 4-nitrobenzimidate
Reactant of Route 3
Methyl 4-nitrobenzimidate

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